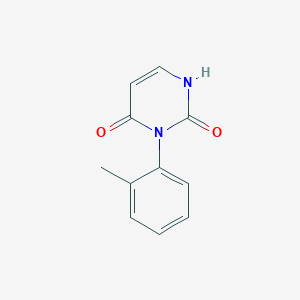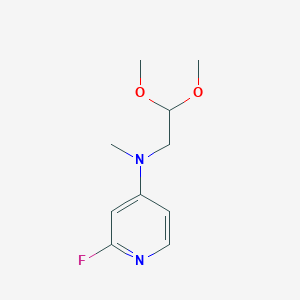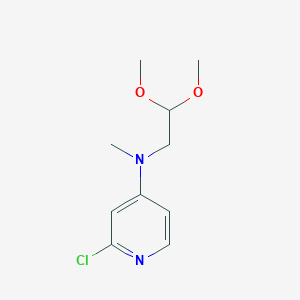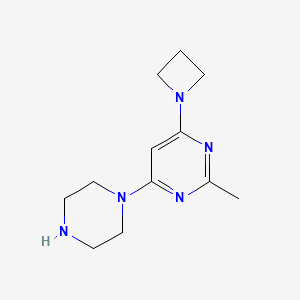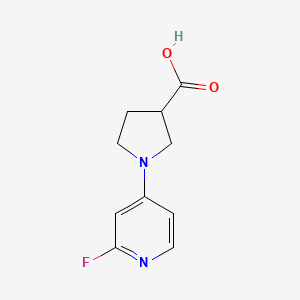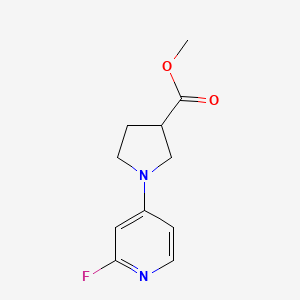
6-(4,4-二甲氧噁唑啉-3-基)嘧啶-2,4(1H,3H)-二酮
描述
6-(4,4-Dimethyloxazolidin-3-yl)pyrimidine-2,4(1H,3H)-dione, commonly referred to as DMOPD, is a small molecule with a wide range of applications in the pharmaceutical and biochemical industries. It is a derivative of oxazolidinone, a family of heterocyclic compounds that have been used in a variety of drug discovery and development efforts. DMOPD has been studied extensively for its potential therapeutic applications, particularly in the area of cancer therapy. It has also been used as a reagent in chemical synthesis and as a substrate in biochemical assays.
科学研究应用
背景
尽管在现有文献中没有直接提及,但化合物6-(4,4-二甲氧噁唑啉-3-基)嘧啶-2,4(1H,3H)-二酮属于更广泛的嘧啶衍生物类。嘧啶是芳香杂环化合物,是DNA和RNA的基本组成部分,在各种生物过程中发挥关键作用。对嘧啶衍生物的研究涉及多个领域,包括它们的合成、生物活性以及在药物化学中的应用。
合成和化学性质
最近在嘧啶衍生物的合成方面的发展集中在创新方法上,以增强它们的抗炎效果并探索它们的结构-活性关系(SAR)。这些努力旨在通过阐明化学结构与生物活性之间的关系,指导设计具有改进治疗潜力的新化合物(Rashid et al., 2021)。
生物应用
嘧啶衍生物展示了广泛的生物活性,使它们成为开发治疗剂的目标。值得注意的是,它们在抗炎过程中的作用已经受到强调,它们与关键炎症介质相互作用以发挥作用。这种相互作用突显了嘧啶衍生物的潜力,包括所讨论的特定化合物,在治疗炎症性疾病以及可能通过调节生物途径治疗其他疾病(Rashid et al., 2021)。
光学和电化学活性
嘧啶衍生物也正在被探索其光学传感器应用。它们形成配位和氢键的能力使它们适用于开发精致的传感材料。这种应用在创建用于检测各种分析物的传感器方面尤为重要,展示了嘧啶衍生物在生物应用之外的多样性(Jindal & Kaur, 2021)。
药物化学和药物设计
在药物设计中对嘧啶骨架的探索揭示了它们显著的药用性质,从抗癌和中枢神经系统药物到抗感染和抗炎药物。例如,对吡唑[1,5-a]嘧啶衍生物的结构-活性关系(SAR)研究显示了广泛的药用性质,强调了该骨架在开发类似药物候选物中的实用性(Cherukupalli et al., 2017)。
属性
IUPAC Name |
6-(4,4-dimethyl-1,3-oxazolidin-3-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-9(2)4-15-5-12(9)6-3-7(13)11-8(14)10-6/h3H,4-5H2,1-2H3,(H2,10,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYULDXSFGZXZKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1C2=CC(=O)NC(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



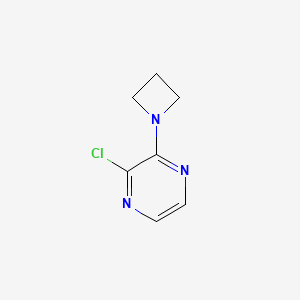
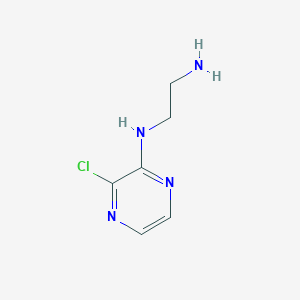


![(6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B1481411.png)
![2-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B1481413.png)

